2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid
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Overview
Description
2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid is a complex organic compound that features both adamantane and phenoxyacetyl functional groups Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while phenoxyacetyl groups are often found in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further reacted with phenoxyacetyl chloride under basic conditions to introduce the phenoxyacetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The phenoxyacetyl group can be reduced to form phenoxyethyl derivatives.
Substitution: Both the adamantane and phenoxyacetyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while reduction of the phenoxyacetyl group can yield phenoxyethyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It may have applications in the treatment of inflammatory diseases due to its potential COX-2 inhibitory activity.
Mechanism of Action
The mechanism of action of 2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid is not fully understood, but it is believed to involve the inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins . By inhibiting COX-2, this compound may reduce inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-Adamantyl-5-aryltetrazoles: These compounds also feature an adamantane moiety and have shown antiviral properties.
Phenoxyacetic acid derivatives: These compounds are known for their bioactive properties and are used in various medicinal applications.
Uniqueness
What sets 2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid apart is its combination of the adamantane and phenoxyacetyl groups, which confer both stability and bioactivity
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-2-[(2-phenoxyacetyl)amino]acetic acid |
InChI |
InChI=1S/C20H25NO4/c22-17(12-25-16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15,18H,6-12H2,(H,21,22)(H,23,24) |
InChI Key |
QVPDZZBBSURWRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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